Harmaline hydrochloride dihydrate
Overview
Description
Harmaline hydrochloride dihydrate is a fluorescent indole alkaloid derived from the harmala alkaloids and beta-carbolines. It is a partly hydrogenated form of harmine and is known for its psychoactive properties. This compound is found in various plants, including Peganum harmala (Syrian rue) and the hallucinogenic beverage ayahuasca, traditionally brewed using Banisteriopsis caapi .
Mechanism of Action
Target of Action
Harmaline hydrochloride dihydrate primarily targets Histamine N-methyltransferase . This enzyme plays a crucial role in the inactivation of histamine, a compound involved in local immune responses and acting as a neurotransmitter .
Mode of Action
Harmaline acts as an inhibitor of Histamine N-methyltransferase . By inhibiting this enzyme, harmaline can increase the levels of histamine, thereby influencing various physiological processes that histamine is involved in, such as gastric acid secretion, immune response, and neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by harmaline is the histamine metabolic pathway . By inhibiting Histamine N-methyltransferase, harmaline disrupts the normal metabolism of histamine, leading to increased histamine levels . This can have downstream effects on various physiological processes, including inflammation, gastric acid secretion, and neurotransmission .
Pharmacokinetics
The pharmacokinetics of harmaline involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that harmaline metabolism involves the cytochrome P450 2D6 (CYP2D6) enzyme . The status of CYP2D6 can significantly affect the metabolism and pharmacokinetics of harmaline .
Result of Action
The inhibition of Histamine N-methyltransferase by harmaline leads to increased levels of histamine. This can result in various molecular and cellular effects, depending on the specific physiological context. For example, increased histamine levels can enhance gastric acid secretion, modulate immune responses, and influence neurotransmission .
Action Environment
The action, efficacy, and stability of harmaline can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect harmaline’s action through drug-drug interactions . Additionally, genetic factors, such as the status of CYP2D6, can influence the metabolism and action of harmaline .
Biochemical Analysis
Biochemical Properties
Harmaline hydrochloride dihydrate plays a significant role in biochemical reactions, particularly as a reversible inhibitor of monoamine oxidase A (MAO-A) . This inhibition allows for the increased availability of monoamines such as serotonin, norepinephrine, and dopamine. This compound also acts as an acetylcholinesterase inhibitor, which can enhance cholinergic transmission . Additionally, it has been shown to stimulate striatal dopamine release in rats at high doses . The compound interacts with various enzymes and proteins, including histamine N-methyltransferase, which it inhibits .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce the anabolic metabolism of serotonin into N-acetylserotonin and melatonin, which are crucial for sleep regulation and antioxidant activity . It also affects the central nervous system by stimulating dopamine release and inhibiting acetylcholinesterase, which can impact neurotransmission and cognitive functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. As a reversible inhibitor of monoamine oxidase A, it binds to the enzyme and prevents the breakdown of monoamines, leading to increased levels of neurotransmitters . This compound also inhibits acetylcholinesterase, which enhances cholinergic transmission by preventing the breakdown of acetylcholine . Additionally, it has been reported to stimulate dopamine release in the striatum, which can affect motor control and reward pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be relatively stable, but its effects can diminish with repeated administration due to the development of tolerance . Studies have shown that harmaline-induced tremor in animal models decreases with repeated doses, indicating a reduction in its efficacy over time . Long-term exposure to this compound can also lead to changes in cellular function, including alterations in neurotransmitter levels and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce mild tremors and stimulate neurotransmitter release . At higher doses, it can cause more pronounced tremors, motor dysfunction, and potential neurotoxicity . Studies have shown that this compound can induce dose-dependent tremors in swine models, with higher doses leading to increased tremor amplitude and duration . Toxic effects, such as central nervous system depression, have also been observed at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, which catalyzes its O-demethylation . This metabolic process leads to the formation of harmalol, a less active metabolite . The compound’s metabolism can vary based on genetic differences in CYP2D6 activity, leading to variations in its pharmacokinetics and pharmacodynamics . This compound also affects the metabolism of serotonin, promoting its conversion to melatonin .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to other tissues, where it can interact with different transporters and binding proteins . Its localization and accumulation within specific tissues can influence its pharmacological effects and potential toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It has been shown to localize within the cytoplasm and nucleus of cells, where it can interact with DNA and other intracellular targets . The compound’s subcellular localization can affect its activity and function, including its ability to induce DNA damage and modulate gene expression . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Harmaline hydrochloride dihydrate can be synthesized through the extraction of harmaline from natural sources such as Peganum harmala seeds. The seeds are dried and ground, followed by extraction using solvents like methanol or ethanol. The crude extract is then purified using techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by chemical synthesis to convert harmaline into its hydrochloride dihydrate form. This process typically includes steps like solvent extraction, purification, and crystallization to obtain the final product .
Types of Reactions:
Oxidation: Harmaline can undergo oxidation to form harmine.
Reduction: Harmaline can be reduced to form harmalol.
Substitution: Harmaline can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Harmine.
Reduction: Harmalol.
Substitution: Various substituted harmaline derivatives depending on the reagents used.
Scientific Research Applications
Harmaline hydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: Used as a fluorescent marker in various chemical analyses.
Biology: Studied for its effects on the central nervous system and its potential as an acetylcholinesterase inhibitor.
Medicine: Investigated for its potential antiviral activity against Herpes Simplex Virus 1 and 2, and its role in treating chemical dependencies.
Industry: Utilized in the production of psychoactive beverages like ayahuasca
Comparison with Similar Compounds
Harmine: Another beta-carboline alkaloid with similar psychoactive properties.
Harmalol: A reduced form of harmaline with distinct pharmacological effects.
Harman: A parent compound of the harmala alkaloids with different biological activities.
Uniqueness: Harmaline hydrochloride dihydrate is unique due to its reversible inhibition of monoamine oxidase A, which reduces the risk of hypertensive crises compared to irreversible inhibitors. Its fluorescent properties also make it valuable in various analytical applications .
Properties
IUPAC Name |
7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-4,7,15H,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULNGKOFHCQQQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=C2C=CC(=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975685 | |
Record name | 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363-11-1, 6027-98-1 | |
Record name | Harmaline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=363-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Harmidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Harmaline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Harmaline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HARMALINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64056X913V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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